Cas no 317338-16-2 (4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide)

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
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- 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
- 4-butoxy-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide
- Benzamide, 4-butoxy-N-(6-chloro-2-benzothiazolyl)-
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- インチ: 1S/C18H17ClN2O2S/c1-2-3-10-23-14-7-4-12(5-8-14)17(22)21-18-20-15-9-6-13(19)11-16(15)24-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
- InChIKey: XUQRQQQOQAJNRC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC=C(Cl)C=C2S1)(=O)C1=CC=C(OCCCC)C=C1
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0007-0812-5μmol |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0007-0812-4mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0007-0812-75mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0007-0812-50mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0007-0812-2μmol |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0007-0812-20μmol |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0007-0812-25mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0007-0812-30mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0007-0812-10μmol |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0007-0812-3mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamideに関する追加情報
Introduction to 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide (CAS No. 317338-16-2)
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, identified by the Chemical Abstracts Service Number (CAS No.) 317338-16-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring, and incorporates a butoxy substituent at the para position and a 6-chloro-1,3-benzothiazole moiety at the other end. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The 6-chloro-1,3-benzothiazole moiety is particularly noteworthy due to its presence in numerous bioactive molecules. Benzothiazole derivatives are well-documented for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a chlorine atom at the 6-position enhances the electrophilicity of the benzothiazole ring, making it more susceptible to nucleophilic attack and thus facilitating further derivatization. This structural feature is often exploited in medicinal chemistry to improve binding affinity and metabolic stability.
The butoxy group at the para position of the benzamide ring serves multiple purposes. On one hand, it acts as a lipophilic substituent, which can enhance the solubility of the compound in biological systems. On the other hand, it can modulate the electronic properties of the benzene ring by resonance effects, influencing its reactivity and interaction with biological targets. The combination of these two substituents suggests that 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide may exhibit unique pharmacological profiles compared to its analogs lacking such modifications.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The benzamide scaffold has been extensively studied due to its versatility in modulating various biological pathways. For instance, some benzamides have shown promise in treating neurological disorders by inhibiting specific enzymes or receptors. The presence of the 6-chloro-1,3-benzothiazole moiety in 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide suggests potential applications in this domain, although further research is needed to fully elucidate its mechanism of action.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The structural motifs present in 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide are reminiscent of several known bioactive compounds that have successfully transitioned from academic research to clinical use. This similarity provides a strong foundation for hypothesis-driven studies aimed at optimizing its pharmacological properties. For example, computational modeling studies could be employed to predict how this compound interacts with target proteins at an atomic level.
Moreover, the butoxy group may play a crucial role in determining the compound's pharmacokinetic profile. Lipophilic substituents like butoxy are often associated with enhanced permeability across biological membranes, which could improve oral bioavailability—a critical factor for therapeutic agents. However, it is also essential to consider potential metabolic pathways that might lead to degradation or detoxification of this compound within living systems. Understanding these processes would be vital for designing derivatives with improved stability and prolonged half-life.
The 6-chloro-1,3-benzothiazole moiety presents another layer of complexity that warrants detailed investigation. Chlorine atoms are frequently incorporated into drug molecules due to their ability to increase binding affinity through halogen bonding interactions with biological targets such as enzymes or receptors. Additionally, chlorine can influence metabolic stability by affecting electron distribution around reactive sites on the molecule. These features make 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide an intriguing candidate for structure-based drug design approaches.
In light of current advancements in synthetic chemistry and biotechnology,4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide could be synthesized using modern methodologies that emphasize efficiency and scalability. Techniques such as palladium-catalyzed cross-coupling reactions might be employed to construct key carbon-carbon bonds within its framework while minimizing unwanted byproducts. Additionally, flow chemistry could provide an alternative route for large-scale production if needed.
The potential applications of this compound extend beyond traditional pharmaceuticals; it may also find utility in agrochemicals or specialty chemicals where similar structural motifs are known to exhibit bioactivity against pests or pathogens resistant strains have emerged over time making new chemical solutions increasingly necessary.
As research progresses,4-butoxy-N-(6-chloro-1,3-benzothiazol-2-y]benzamide will undoubtedly continue attracting interest from both academic researchers and industry scientists seeking innovative molecular tools for therapeutic intervention disease treatment strategies emerge worldwide demand grows for novel compounds with optimized properties safety profiles high efficacy low toxicity levels make compounds like these essential components future healthcare landscape
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